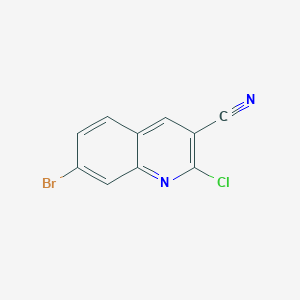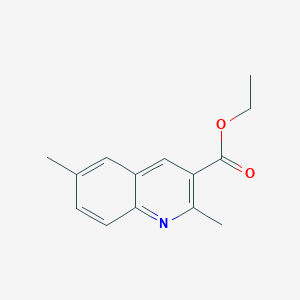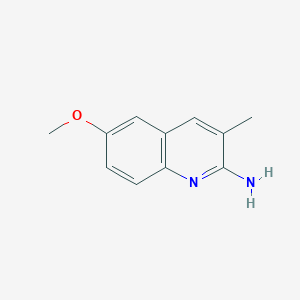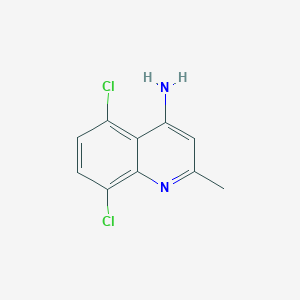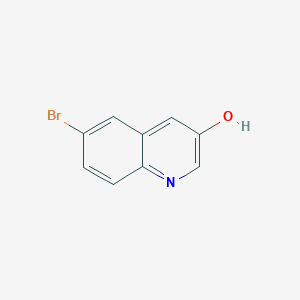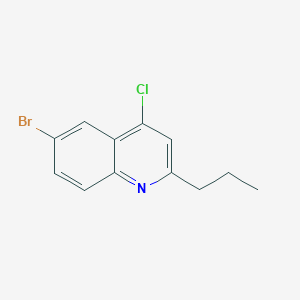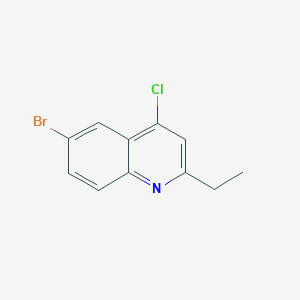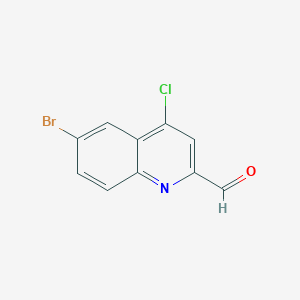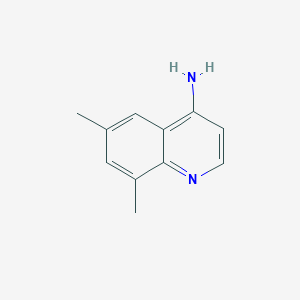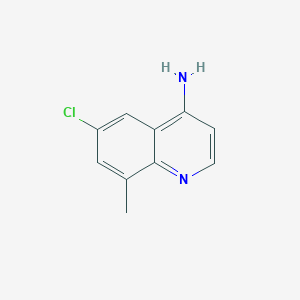![molecular formula C14H16ClNO B1285114 2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride CAS No. 1051368-98-9](/img/structure/B1285114.png)
2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss various phenethylamine derivatives, which share a similar structural motif to the compound . These derivatives are of interest due to their pharmacological activities, such as antidepressant, analgesic, and dopamine receptor affinity properties .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives involves sequences that include C-alkylation, reduction, and elimination reactions . Similarly, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives starts from 4-fluoro-3-hydroxytoluene, followed by various substitutions on the amino group . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride.
Molecular Structure Analysis
The molecular structure of phenethylamine derivatives is crucial for their interaction with biological targets. For example, the introduction of a 2-phenylethyl group on the nitrogen atom of dopamine receptor ligands significantly affects their binding affinity, suggesting the importance of the aromatic system and the substituents' positions . The stereochemistry of these compounds is also vital, as seen in the synthesis of optically pure aryl-2-phenylethylamines, which exhibit different analgesic activities based on their chirality .
Chemical Reactions Analysis
Phenethylamine derivatives undergo various chemical reactions that modify their pharmacological profile. For instance, the substitution of the amino group with different alkyl groups can decrease or increase the affinity for certain receptor sites . The introduction of halogen or methoxy substituents on the aryl ring also plays a significant role in the neurotransmitter uptake inhibition and potential antidepressant activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenethylamine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like halogens, methoxy groups, or additional aromatic rings can alter these properties, which in turn can affect the compound's bioavailability and pharmacokinetics . The optical properties, such as absorption and emission spectra, are also determined by the molecular structure, as seen in the study of enantiopure phenethylamine derivatives .
Scientific Research Applications
Ethylamine in Saccharide Analysis
- Application Summary : Ethylamine is used as a derivatization reagent in high-performance thin-layer chromatography (HPTLC) for differentiating reducing from non-reducing saccharides .
- Methods of Application : Ethylamine reacts specifically with reducing saccharides on normal-phase silica gel plates, resulting in strongly fluorescent zones after heating the plate at 150 °C for 15 min . Optimal chromatographic separation is achieved with a mixture of 2-propyl acetate, methanol, and water .
- Results or Outcomes : The high sensitivity of the ethylamine derivatization was shown with mean limits of detection and quantification of 10 and 30 ng per zone, respectively, calculated by different methods for selected mono- and disaccharides . The developed method has been used for the digestion control of starch by α-amylase, the determination of lactose in lactose-free milk, and for the quantitative and qualitative study of honey .
Ethylamine in Organic Synthesis
- Application Summary : Ethylamine is widely used in the chemical industry and organic synthesis . It is a nucleophilic base, as is typical for amines .
- Methods of Application : Ethylamine is produced on a large scale by combining ethanol and ammonia in the presence of an oxide catalyst . It can also be produced by reductive amination of acetaldehyde .
- Results or Outcomes : Ethylamine is a key building block in the synthesis of many organic compounds .
Ethylamine in Chemical Industry
- Application Summary : Ethylamine is widely used in the chemical industry . It is a key building block in the synthesis of many organic compounds .
- Methods of Application : Ethylamine is produced on a large scale by combining ethanol and ammonia in the presence of an oxide catalyst . It can also be produced by reductive amination of acetaldehyde .
- Results or Outcomes : Ethylamine is a key building block in the synthesis of many organic compounds .
Safety And Hazards
Ethylamine, a related compound, is classified as a flammable gas and a gas under pressure. It is harmful if inhaled and may cause respiratory irritation . It is also slightly hazardous in case of skin contact, ingestion, and inhalation . Similar safety measures should be taken when handling “2-([1,1’-Biphenyl]-4-yloxy)ethylamine hydrochloride”.
properties
IUPAC Name |
2-(4-phenylphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-9H,10-11,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKZZTLIJSBIPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzo[1,3]dioxol-5-ylmethyl-piperidine](/img/structure/B1285031.png)
